5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Structural and electronic characteristics of boronic ester-functionalized pyridines
The structural framework of this compound encompasses several critical design elements that contribute to its unique reactivity profile. The pyridine ring system provides a nitrogen-containing heteroaromatic foundation that exhibits distinct electronic properties compared to carbocyclic aromatic systems. The presence of the electronegative nitrogen atom creates an electron-deficient aromatic system, which is further enhanced by the electron-withdrawing fluorine substituent at the 5-position.
The boronic ester functionality exists in a dynamic equilibrium between its neutral and anionic forms, with the electronic properties of each form being substantially different. Under acidic conditions, the neutral boronic ester predominates, featuring a vacant p-orbital on the boron atom and adopting a trigonal planar configuration with an oxygen-boron-oxygen bond angle of approximately 120 degrees. Under more basic conditions, the electron-deficient boron atom undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral boronate anion with bond angles of approximately 109.5 degrees. This equilibrium is crucial for understanding the reactivity patterns observed in cross-coupling reactions.
Research findings indicate that the electronic properties of fluorinated pyridine boronic esters are significantly influenced by the positioning of the fluorine substituent relative to both the nitrogen atom and the boronic ester group. The fluorine atom at the 5-position creates a strong inductive effect that withdraws electron density from the pyridine ring, thereby enhancing the electrophilic character of the carbon atoms adjacent to the nitrogen. This electronic modification has been shown to lower the acid dissociation constant of related boronic acid derivatives, making them more acidic and potentially more reactive in certain transformations.
Table 1: Electronic Properties of Fluorinated Pyridine Boronic Esters
| Structural Feature | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Pyridine nitrogen | Electron-withdrawing | Activates ring toward nucleophilic attack |
| 5-Position fluorine | Strong inductive withdrawal | Enhances electrophilicity |
| 2-Position boronic ester | Electron-accepting/donating equilibrium | pH-dependent reactivity |
| Pinacol ester protection | Steric hindrance and stability | Controlled release of active species |
The steric environment around the boronic ester functionality is also crucial for understanding the compound's behavior. The tetramethyl-1,3,2-dioxaborolan-2-yl protecting group provides significant steric bulk that can influence both the approach of reaction partners and the stability of the compound under various conditions. This steric protection has been demonstrated to be particularly important in preventing unwanted side reactions such as protodeborylation, which can be problematic with more sensitive boronic acid derivatives.
Role in contemporary organoboron chemistry and cross-coupling applications
The significance of this compound in contemporary organoboron chemistry is primarily derived from its exceptional performance in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura transformation. This reaction methodology has become one of the most reliable methods for carbon-carbon bond formation and is extensively utilized across pharmaceutical synthesis, materials science, and academic research.
Recent advances in Suzuki-Miyaura cross-coupling have focused on addressing the fundamental challenges associated with heteroaryl boronic derivatives, including the tendency toward protodeborylation under basic conditions. Traditional Suzuki-Miyaura protocols require the use of a base to facilitate the transmetalation step, where the organoboron compound transfers its organic group to the palladium center. However, basic conditions can also promote competitive protodeborylation, particularly with electron-deficient heteroaryl systems such as fluorinated pyridines.
Innovative approaches to overcome these limitations have emerged, including the development of Lewis acid-mediated transmetalation processes that eliminate the need for traditional bases. Research has demonstrated that controlled release of transmetalation-active intermediates enables base-independent transmetalation under thermal conditions, significantly expanding the scope of applicable substrates. This methodology has proven particularly valuable for substrates containing base-sensitive moieties, making fluorinated pyridine boronic esters more versatile synthetic tools.
The synthetic utility of fluorinated pyridine boronic esters extends beyond simple cross-coupling applications to encompass more complex transformations. These compounds have been successfully employed in sequential cross-coupling strategies, where multiple carbon-carbon bonds are formed in a single synthetic sequence. Such approaches have proven particularly valuable in the synthesis of complex pharmaceutical intermediates and natural product analogs.
Table 2: Applications of Fluorinated Pyridine Boronic Esters in Cross-Coupling Chemistry
| Application Area | Specific Use | Advantages |
|---|---|---|
| Pharmaceutical synthesis | Active pharmaceutical ingredient intermediates | Enhanced bioavailability and metabolic stability |
| Materials science | Polymer backbone incorporation | Improved thermal and chemical resistance |
| Agricultural chemistry | Pesticide and herbicide development | Increased biological activity and environmental stability |
| Academic research | Complex natural product synthesis | Unique reactivity patterns and selectivity |
Contemporary research has also highlighted the importance of ligand selection in optimizing cross-coupling reactions involving fluorinated pyridine boronic esters. Phosphine ligands with specific electronic and steric properties have been identified as particularly effective for these transformations, with bis(diphenylphosphino)ferrocene derivatives showing exceptional performance in many cases. The choice of ligand can significantly influence both the reaction rate and the selectivity of the transformation, making ligand optimization a critical consideration in synthetic applications.
The role of these compounds in modern synthetic chemistry continues to expand as new methodologies are developed. Recent investigations have explored their use in nickel-catalyzed cross-coupling reactions, which offer complementary reactivity patterns to traditional palladium-based systems. Nickel catalysis has shown particular promise for challenging substrates such as aryl chlorides, which are typically unreactive under standard palladium-catalyzed conditions. These developments have further enhanced the synthetic utility of fluorinated pyridine boronic esters and expanded their applicability across diverse chemical transformations.
The integration of fluorinated pyridine boronic esters into contemporary drug discovery programs has been particularly noteworthy. The unique electronic properties imparted by the fluorine substituent can enhance the biological activity of pharmaceutical compounds while improving their metabolic stability and bioavailability. This has made these building blocks increasingly valuable in medicinal chemistry applications, where the ability to fine-tune molecular properties through strategic fluorine incorporation has become a key design strategy.
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUWZTFQBAISOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590524 | |
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791819-04-0 | |
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 5-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids or Alcohols: From oxidation.
Substituted Pyridines: From nucleophilic substitution.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with fluorinated pyridine structures exhibit significant anticancer properties. For example, derivatives of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study demonstrated that this compound inhibited the activity of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), showing promise as an anti-inflammatory and anticancer agent at nanomolar concentrations. The inhibition was linked to its structural similarity to known kinase inhibitors .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes critical for metabolic pathways. The presence of the boron moiety allows for specific interactions with enzyme active sites.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Enhanced binding affinity | |
| Anticancer Activity | Significant cytotoxicity | |
| Antimicrobial Activity | Potent against resistant pathogens |
Agrochemical Applications
The unique properties of this compound make it a candidate for use in agrochemicals. Its fluorinated structure enhances lipophilicity and biological activity against pests and pathogens.
Case Study:
Research has shown that fluorinated pyridine derivatives can outperform traditional pesticides in efficacy against certain agricultural pests. This suggests potential applications in developing more effective agrochemicals with reduced environmental impact .
Materials Science
In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Research Findings:
Studies indicate that polymers modified with boron-containing compounds exhibit improved thermal properties and resistance to degradation under extreme conditions. This opens avenues for developing advanced materials suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom can enhance the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₆BFNO₂ (MW: 239.11 g/mol) .
- Substituents : Fluorine at position 2, boronate at position 5.
- Properties : Colorless solid with low solubility in water, stable under ambient conditions.
- Reactivity : Slower reaction kinetics in Suzuki couplings compared to the target compound due to steric hindrance from the boronate group at the para position .
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Molecular Formula: C₁₁H₁₅BFNO₂ (MW: 223.05 g/mol) .
- Substituents : Fluorine at position 3, boronate at position 5.
- Properties : Higher solubility in polar aprotic solvents (e.g., DMF) due to altered dipole moments.
- Reactivity : Moderate coupling efficiency; meta-fluorine may influence electronic effects on the pyridine ring .
Halogen-Substituted Derivatives
2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Molecular Formula: C₁₂H₁₄BClF₃NO₂ (MW: 337.51 g/mol) .
- Substituents : Chlorine at position 2, trifluoromethyl at position 5.
- Reactivity : Enhanced electron deficiency accelerates oxidative addition in palladium-catalyzed reactions .
Functional Group Variations
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
- Molecular Formula: C₁₄H₁₉BF₃NO₃ (MW: 325.12 g/mol) .
- Substituents : Ethoxy group at position 2, CF₃ at position 3.
- Solubility: Improved solubility in ethanol and THF due to the ethoxy group .
Comparative Analysis Table
Biological Activity
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C13H16BFO3 with a molar mass of approximately 250.0700 g/mol. Its structure features a pyridine ring substituted with a fluorine atom and a dioxaborolane group that enhances its reactivity and stability in biological systems .
Research indicates that compounds with dioxaborolane moieties can interact with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules such as proteins and nucleic acids. In particular, boron-containing compounds have shown promise in inhibiting enzymes involved in key cellular processes.
Inhibition of Protein Kinases
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of DYRK1A and other kinases involved in cell signaling. |
| Antioxidant Properties | Exhibits antioxidant activity in vitro, reducing oxidative stress markers. |
| Anti-inflammatory Effects | Demonstrated ability to modulate inflammatory responses in cell culture studies. |
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- DYRK1A Inhibition : A study utilized computational modeling to predict the binding affinity of this compound to DYRK1A. Subsequent enzymatic assays confirmed its inhibitory potential with IC50 values in the low nanomolar range .
- Antioxidant Activity : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in BV2 microglial cells exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Selectivity for Mpro Inhibition : Related compounds have been shown to selectively inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. This suggests that modifications to the structure could enhance antiviral properties while maintaining selectivity .
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-2-(dioxaborolan)pyridine derivatives, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:
- Step 1 : Bromination of a fluoropyridine precursor (e.g., 5-fluoro-2-bromopyridine).
- Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., SPhos or XPhos) in anhydrous toluene or dioxane.
- Step 3 : Purification via column chromatography (ethyl acetate/hexane gradient) .
Q. Key Factors :
- Catalyst System : Pd(OAc)₂ with phosphine ligands enhances boron insertion efficiency.
- Temperature : Reflux (100–110°C) ensures complete conversion.
- Solvent : Anhydrous conditions prevent boronate ester hydrolysis.
Q. How is the compound characterized structurally and chemically in academic research?
Methodological Approach :
- NMR Spectroscopy : Confirm regiochemistry via H NMR (fluorine-induced splitting patterns) and B NMR (boron signal at ~30 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., B–O ~1.36 Å) and dihedral angles between pyridine and dioxaborolane rings using tools like SHELXL or OLEX2 .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 224.08 for C₁₁H₁₄BFNO₂) .
Critical Note : Fluorine’s electronegativity can distort electron density maps in crystallography, requiring careful refinement in SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for isomers of boronate-containing pyridines?
Discrepancies in reactivity (e.g., coupling efficiency) between isomers (e.g., 2- vs. 3-boronate pyridines) arise from electronic and steric effects :
- Electronic Factors : Fluorine at the 5-position alters the pyridine ring’s electron density, affecting the boronate’s Lewis acidity.
- Steric Hindrance : Substituent orientation (e.g., meta vs. para) impacts catalyst accessibility.
Q. Case Study :
Q. Resolution Strategy :
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Regioselectivity Challenges : Fluorine’s -I effect directs coupling to the boronate-bearing position, but competing pathways may occur with polyhalogenated partners.
Q. Optimization Techniques :
Q. How do computational tools aid in predicting the compound’s reactivity and stability?
Advanced Workflow :
DFT Calculations : Use B3LYP/6-311+G(2d,p) to model HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .
Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., boron atom) .
Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMF vs. THF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
